molecular formula C20H18N4O4S2 B14712690 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione CAS No. 22131-38-0

5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione

Cat. No.: B14712690
CAS No.: 22131-38-0
M. Wt: 442.5 g/mol
InChI Key: LWWOTFAGDSYYIA-UHFFFAOYSA-N
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Description

5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione is a complex organic compound featuring an imidazolidine ring system This compound is notable for its unique structural features, which include two imidazolidine-2,4-dione rings connected by a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione rings. One common method involves the reaction of phenyl isocyanate with glycine to form the imidazolidine-2,4-dione core. The disulfide bridge is introduced through the reaction of the thiol groups with an oxidizing agent such as hydrogen peroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as:

    Preparation of Imidazolidine-2,4-dione Rings: Reacting phenyl isocyanate with glycine.

    Formation of Disulfide Bridge: Oxidizing thiol groups with hydrogen peroxide or iodine.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents like dithiothreitol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable complexes with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione involves its interaction with biological molecules. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA, potentially interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A simpler compound with similar core structure but lacking the disulfide bridge and phenyl groups.

    Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, offering different chemical properties.

    Oxazolidine-2,4-dione: Contains an oxygen atom in the ring, leading to different reactivity.

Uniqueness

The uniqueness of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione lies in its combination of two imidazolidine-2,4-dione rings connected by a disulfide bridge and the presence of phenyl groups. This structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

22131-38-0

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

5-[[(2,5-dioxo-1-phenylimidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H18N4O4S2/c25-17-15(21-19(27)23(17)13-7-3-1-4-8-13)11-29-30-12-16-18(26)24(20(28)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,27)(H,22,28)

InChI Key

LWWOTFAGDSYYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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